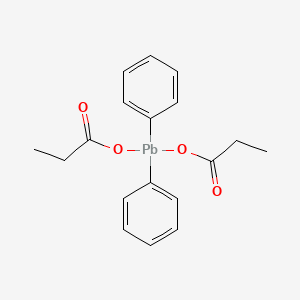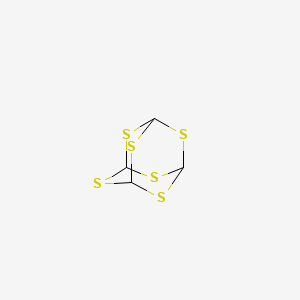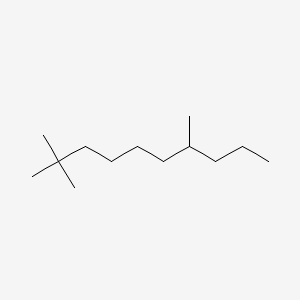
2,2,7-Trimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7-Trimethyldecane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon that consists of a decane backbone with three methyl groups attached at the 2nd and 7th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7-Trimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,7-Trimethyldecane, like other alkanes, primarily undergoes reactions such as combustion and halogenation. Combustion of this compound in the presence of oxygen produces carbon dioxide and water, releasing energy in the form of heat.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves halogens like chlorine or bromine in the presence of UV light or heat to initiate the reaction.
Major Products Formed:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various halogenated derivatives depending on the reaction conditions and the halogen used.
Wissenschaftliche Forschungsanwendungen
2,2,7-Trimethyldecane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its potential role in biological systems as a hydrophobic molecule that can interact with lipid membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,7-Trimethyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve other hydrophobic substances, making it useful in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
- 2,3,7-Trimethyldecane
- 2,4,6-Trimethyldecane
- 2,6,7-Trimethyldecane
Comparison: While these compounds share a similar decane backbone with multiple methyl groups, their unique substitution patterns result in different physical and chemical properties. For example, the position of the methyl groups can influence the boiling point, melting point, and reactivity of the compound. 2,2,7-Trimethyldecane is unique due to its specific substitution pattern, which can affect its interactions and applications in various fields .
Eigenschaften
CAS-Nummer |
62237-99-4 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,2,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-9-12(2)10-7-8-11-13(3,4)5/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
WABCXPNFLLYYCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


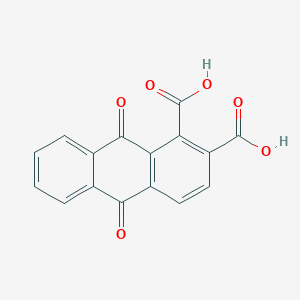
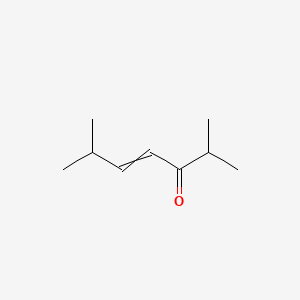
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
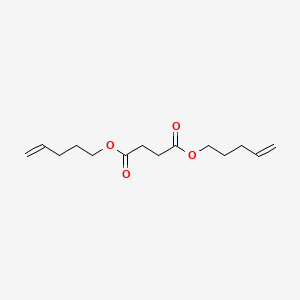
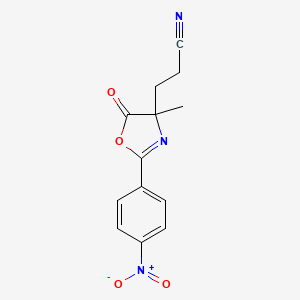
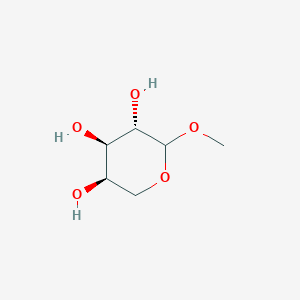
![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
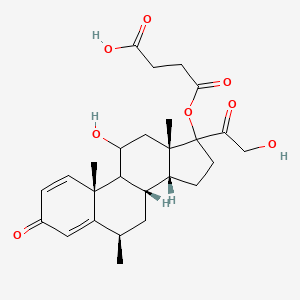
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
